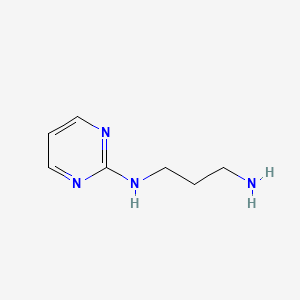

N-(3-aminopropyl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. gsconlinepress.comnumberanalytics.com Its derivatives are ubiquitous in nature and are core components of essential biological molecules. researchgate.net The most well-known pyrimidines are thymine, cytosine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). gsconlinepress.comresearchgate.net This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry. gsconlinepress.comresearchgate.net

The versatility of the pyrimidine ring allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. gsconlinepress.comnih.gov Researchers have developed numerous synthetic methods, such as the Biginelli reaction, to create diverse pyrimidine-based compounds. mdpi.com These derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. gsconlinepress.comorientjchem.orgnih.gov The ability of the pyrimidine scaffold to interact with various biological targets, such as enzymes and receptors, underscores its importance in drug discovery and development. nih.gov

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Class | Biological Activity | Reference |

| 5-Fluorouracil | Anticancer | researchgate.net |

| Zidovudine (AZT) | Antiviral (Anti-HIV) | nih.gov |

| Trimethoprim | Antibacterial | researchgate.net |

| Barbiturates | Sedative-Hypnotic | researchgate.net |

| Rosuvastatin | Antihypertensive | mdpi.com |

Role of Amines in Complex Organic Synthesis and Biological Systems

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them excellent nucleophiles and bases. numberanalytics.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. amerigoscientific.comwikipedia.org Primary amines, which have one organic substituent, are particularly versatile building blocks in organic synthesis. fiveable.me They can participate in a wide range of reactions, including alkylation, acylation, and the formation of amides and imines, to create more complex molecules. wikipedia.orgfiveable.me

In biological systems, the amino group is a key functional group found in amino acids, the building blocks of proteins, and in neurotransmitters. The ability of amines to form hydrogen bonds and participate in acid-base chemistry is crucial for the structure and function of many biological macromolecules. In medicinal chemistry, the incorporation of amine functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the aminopropyl group, a three-carbon chain with a terminal amine, is a common feature in many biologically active compounds and can impact a drug's solubility, permeability, and target-binding affinity. arkat-usa.orgoakwoodlabs.com The use of amino acids and their derivatives in prodrug design is a well-established strategy to enhance the delivery and efficacy of therapeutic agents. nih.gov

Table 2: Key Reactions and Roles of Primary Amines

| Reaction/Role | Description | Reference |

| Nucleophilic Substitution | Amines act as nucleophiles, attacking electrophilic centers to form new C-N bonds. | numberanalytics.com |

| Acylation | Reaction with acyl halides or anhydrides to form amides. | amerigoscientific.com |

| Reductive Amination | Reaction with aldehydes or ketones to form secondary amines. | fiveable.me |

| Building Blocks | Used in the synthesis of pharmaceuticals, agrochemicals, and dyes. | amerigoscientific.com |

| Biological Function | Essential components of amino acids, proteins, and neurotransmitters. | oakwoodlabs.com |

Overview of N-(3-Aminopropyl)pyrimidin-2-amine as a Core Scaffold in Academic Investigations

This compound, with its combination of a pyrimidine core and a primary amine-terminated side chain, represents a valuable scaffold for chemical and biological research. uni.lu The 2-aminopyrimidine (B69317) moiety is a common structural feature in a variety of biologically active compounds, including approved drugs. mdpi.com The presence of the aminopropyl chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Research investigations have utilized this compound and its derivatives as key intermediates in the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of 2-aminopyrimidine have been synthesized and evaluated as potent inhibitors of various protein kinases, which are important targets in cancer therapy. nih.gov The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating the utility of the aminopyrimidine scaffold in modern synthetic chemistry. mdpi.com The inherent properties of both the pyrimidine ring and the aminopropyl group make this compound a versatile platform for the development of new chemical entities with tailored biological activities.

Table 3: Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C7H12N4 | uni.lu |

| IUPAC Name | N'-(pyrimidin-2-yl)propane-1,3-diamine | uni.lu |

| CAS Number | 125767-32-0 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-pyrimidin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-3-1-4-9-7-10-5-2-6-11-7/h2,5-6H,1,3-4,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYDQGOVTLQZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Aminopropyl Pyrimidin 2 Amine and Its Pyrimidine Based Analogs

Catalysis in N-(3-Aminopropyl)pyrimidin-2-amine Synthesis

The synthesis of this compound and its analogs benefits significantly from catalytic methodologies that offer efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches. The development of advanced catalytic systems, including those based on transition metals and organic molecules, has provided powerful tools for constructing the core pyrimidine (B1678525) structure and for introducing the key aminopropyl side chain. This section explores palladium-mediated reactions, other transition metal-catalyzed transformations, and the growing field of organocatalysis in the context of synthesizing these valuable compounds.

Palladium-Mediated Catalytic Approaches

Palladium catalysis stands as a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen (C–N) bonds. The Buchwald-Hartwig amination reaction is a prominent example, enabling the coupling of amines with aryl or heteroaryl halides. This methodology is highly applicable to the synthesis of N-substituted 2-aminopyrimidines.

In a typical approach to synthesizing N-arylpyrimidin-2-amine derivatives, a 2-halopyrimidine is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov While direct synthesis of this compound via this route would require a protected version of 1,3-diaminopropane (B46017) to avoid side reactions, the methodology is well-established for analogous systems. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by reacting the corresponding amines with a chloropyrimidine derivative. nih.govmdpi.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the catalytic cycle. nih.govnih.govmdpi.com The reaction is typically performed in an inert solvent like toluene (B28343) under a nitrogen atmosphere to prevent oxidation of the catalyst and reagents. nih.gov Yields for these palladium-catalyzed aminations can range from moderate to good, demonstrating the robustness of this approach for creating diverse libraries of pyrimidine derivatives. nih.govnih.gov

A general procedure involves heating a mixture of the pyrimidine halide, the amine, the palladium source (e.g., dichlorobis(triphenylphosphine)palladium(II)), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a solvent such as toluene. mdpi.com This strategy's main limitation in producing diverse derivatives often stems from the commercial availability of the required substituted guanidines, making the palladium-catalyzed cross-coupling of readily available amines a more versatile alternative. mdpi.com

Palladium catalysis is also instrumental in modifying the pyrimidine core itself. For example, the Suzuki coupling, another palladium-catalyzed reaction, can be used to introduce aryl or other substituents at various positions on the pyrimidine ring before or after the introduction of the aminopropyl side chain. nih.govmdpi.com

| Reactants | Catalyst System | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidin-2-amine + Aryl Bromide | PdCl2(PPh3)2 / Xantphos | NaOtBu | Toluene, Reflux, 8h, N2 | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82% | nih.govnih.gov |

| 2-Amino-4-chloro-6-methylpyrimidine + 3-Pyridineboronic Acid | PdCl2(PPh3)2 | Na2CO3 | Acetonitrile/Water (1:1), 78°C, 7h, N2 | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | Good | mdpi.com |

Other Transition Metal Catalysis (e.g., Raney Nickel Hydrogenation in Analogous Systems)

Beyond palladium, other transition metals offer powerful catalytic transformations relevant to the synthesis of this compound. Raney Nickel, a porous nickel catalyst, is particularly noteworthy for its widespread use in hydrogenation reactions. wikipedia.orgwjarr.com A key strategy for installing the 3-aminopropyl side chain involves the reduction of a nitrile precursor, a reaction for which Raney Nickel is highly effective. mdpi.com

This synthetic route could begin with the alkylation of 2-aminopyrimidine (B69317) with a suitable three-carbon synthon containing a nitrile group, such as 3-bromopropionitrile, to form 3-(pyrimidin-2-ylamino)propanenitrile. Subsequent hydrogenation of the nitrile moiety would yield the desired this compound. Raney Nickel is an excellent candidate for this transformation due to its high activity and its effectiveness in reducing nitriles to primary amines. wikipedia.orgmdpi.com The reaction is typically carried out under hydrogen pressure in a solvent like ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts. mdpi.com

Raney Nickel's properties, such as its high surface area and the hydrogen absorbed within its pores during activation, make it a robust catalyst for a wide range of reductions. wikipedia.org It is used industrially for converting various functional groups, including the hydrogenation of nitriles to amines, such as in the conversion of adiponitrile (B1665535) to hexamethylenediamine. wikipedia.org The structural and thermal stability of Raney Nickel allows its use under diverse reaction conditions. wikipedia.org

| Substrate Type | Catalyst | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Nitriles | Raney Nickel | H2 gas, pressure, solvent (e.g., ethanol), +/- NH3 | Primary Amines | Reduces C≡N to CH2NH2. Ammonia suppresses side products. | mdpi.com |

| Nitro Compounds | Raney Nickel | H2 gas, pressure, solvent | Amines | Effective for reducing nitroarenes to anilines. | researchgate.net |

| Alkenes/Alkynes | Raney Nickel | H2 gas, pressure, solvent | Alkanes | Catalyzes the syn-addition of hydrogen across double/triple bonds. | wikipedia.org |

Other transition metals like iridium have also been used to synthesize pyrimidine rings from simpler building blocks such as alcohols and amidines, showcasing the versatility of transition metal catalysis in this field. mdpi.combohrium.com

Organocatalysis and Hybrid Catalytic Systems

In the quest for greener and more sustainable chemical processes, organocatalysis has emerged as a powerful alternative and complement to metal-based catalysis. youtube.com Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has found application in the synthesis of pyrimidine derivatives. conicet.gov.ar These catalysts operate through various mechanisms, such as acting as Lewis or Brønsted acids or bases. youtube.com

For the synthesis of pyrimidine analogs, organocatalysts like L-proline have been employed. nih.govacs.org For example, L-proline, acting as a Lewis acid organocatalyst, can facilitate three-component reactions to build complex heterocyclic scaffolds related to pyrimidines. nih.govacs.org Such multicomponent reactions are highly efficient, allowing for the formation of several bonds in a single operation from simple starting materials. acs.org

Hybrid catalytic systems, which combine different catalytic modes (e.g., metal and organocatalysis), are also gaining traction. nih.gov These systems can offer unique reactivity and selectivity that is not achievable with a single catalyst type. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been accomplished using a variety of hybrid catalysts, including metal catalysts, ionic liquids, and nanocatalysts, often in environmentally friendly solvents or even under solvent-free conditions. nih.govacs.org A DABCO-based ionic liquid catalyst has been reported for the efficient, one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, noted for its high yields and reusability. mdpi.com

The application of organocatalysis to the synthesis of pyrimidine acyclic nucleosides has been demonstrated using amine-based catalysts like pyrrolidine (B122466) and silica-immobilized piperazine. conicet.gov.ar These catalysts effectively promoted the C-C bond-forming ligation of aldehyde-containing nucleobases, showcasing the potential of organocatalysis to handle highly functionalized and sensitive substrates under mild conditions. conicet.gov.ar This approach avoids the potential toxicity and environmental concerns associated with some metal catalysts, aligning with the principles of green chemistry. youtube.com

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline / TFA | Three-component reaction | Lewis acid catalysis for synthesis of pyrano[2,3-d]pyrimidine-2-ones. | nih.govacs.org |

| Organocatalyst | Pyrrolidine / Immobilized Piperazine | Aldol-type C-C bond formation | Synthesis of purine (B94841) and pyrimidine acyclic nucleosides under mild conditions. | conicet.gov.ar |

| Hybrid Catalyst (Ionic Liquid) | [C4(DABCO-SO3H)2]·4ClO4 | One-pot multicomponent reaction | Efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives with catalyst reusability. | mdpi.com |

| Hybrid Catalyst (Nanoparticle) | Fe3O4-@poly(vinyl alcohol) | Three-component reaction | Eco-friendly, heterogeneous catalyst for pyrano[2,3-d]-pyrimidinedione synthesis. | nih.govacs.org |

Sophisticated Spectroscopic and Structural Characterization of N 3 Aminopropyl Pyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-(3-aminopropyl)pyrimidin-2-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a wealth of structural information. For amine-containing compounds like this compound, the chemical shifts of protons attached to or near the nitrogen atoms are particularly informative. libretexts.org Protons on carbons adjacent to an amine typically appear in the range of δ 2.3-3.0 ppm due to the deshielding effect of the nitrogen atom. libretexts.org The protons on the amine groups themselves can have a broad range of chemical shifts, often between δ 0.5-5.0 ppm, which is influenced by factors such as solvent, concentration, and hydrogen bonding. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the presence of -NH protons, as they will exchange with deuterium, causing their signals to disappear from the spectrum. libretexts.org

In derivatives of this compound, the substitution pattern on the pyrimidine (B1678525) ring or the aminopropyl chain will lead to predictable changes in the ¹H NMR spectrum. For example, in N-(3-methylphenyl)pyrimidin-2-amine, the aromatic protons of the tolyl group and the pyrimidine ring protons will have distinct chemical shifts and coupling patterns that confirm the structure. nih.gov

Table 1: Predicted ¹H NMR Data for this compound This table is based on predicted data and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on pyrimidine ring | 6.5 - 8.5 | Doublet, Triplet |

| -CH₂- (adjacent to pyrimidine) | 3.2 - 3.6 | Triplet |

| -CH₂- (central) | 1.7 - 2.1 | Quintet |

| -CH₂- (adjacent to NH₂) | 2.6 - 3.0 | Triplet |

| -NH- (on pyrimidine) | 5.0 - 7.0 | Broad Singlet |

| -NH₂ (primary amine) | 1.0 - 3.0 | Broad Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Carbons directly bonded to nitrogen atoms are deshielded and typically resonate in the range of 10-65 ppm. libretexts.org The carbons of the pyrimidine ring will appear in the aromatic region, generally between 100 and 170 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on predicted data and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C on pyrimidine ring | 150 - 165 |

| C on pyrimidine ring | 105 - 115 |

| -CH₂- (adjacent to pyrimidine) | 40 - 45 |

| -CH₂- (central) | 25 - 30 |

| -CH₂- (adjacent to NH₂) | 38 - 42 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the propyl chain and within the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum will show characteristic absorption bands for the different types of bonds present.

The N-H stretching vibrations of primary and secondary amines are particularly diagnostic. orgchemboulder.com A primary amine (-NH₂) will typically show two bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com A secondary amine (-NH-) will show a single band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The N-H bending vibration for a primary amine is observed around 1650-1580 cm⁻¹. orgchemboulder.com

The C-N stretching vibrations for aliphatic amines appear in the 1250–1020 cm⁻¹ range, while for aromatic amines, they are found at higher frequencies, between 1335-1250 cm⁻¹. orgchemboulder.com The pyrimidine ring itself will have characteristic C=C and C=N stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | 3400 - 3300 (two bands) |

| N-H Stretch (secondary amine on ring) | 3350 - 3310 (one band) |

| C-H Stretch (aliphatic) | 2960 - 2850 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| N-H Bend (primary amine) | 1650 - 1580 |

| C=N and C=C Stretch (pyrimidine ring) | 1600 - 1450 |

| C-N Stretch (aliphatic) | 1250 - 1020 |

| C-N Stretch (aromatic) | 1335 - 1250 |

| N-H Wag (primary and secondary amines) | 910 - 665 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This high accuracy allows for the determination of the elemental composition of the molecule, confirming its molecular formula. nih.gov

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would be consistent with the molecular formula C₇H₁₂N₄. uni.lu An important feature for nitrogen-containing compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would involve cleavage of the bonds in the aminopropyl chain. Alpha-cleavage, the breaking of the C-C bond adjacent to a nitrogen atom, is a common fragmentation pathway for amines and would lead to the formation of resonance-stabilized cations. libretexts.orgdocbrown.info

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 153.11348 |

| [M+Na]⁺ | 175.09542 |

| [M-H]⁻ | 151.09892 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This provides accurate information on bond lengths, bond angles, and torsion angles.

For derivatives of this compound, such as N-(3-methylphenyl)pyrimidin-2-amine, X-ray crystallography has revealed important details about their solid-state conformation. nih.gov For instance, studies have shown that different conformations can exist in the solid state, with variations in the dihedral angle between the pyrimidine and phenyl rings. nih.gov

Furthermore, X-ray crystallography provides insight into the intermolecular interactions that govern the crystal packing. In the case of N-(3-methylphenyl)pyrimidin-2-amine, hydrogen bonding plays a crucial role. The molecules can form dimers through N-H···N hydrogen bonds, and these dimers can further associate into larger aggregates through other hydrogen bonding and C-H···π interactions. nih.gov This detailed structural information is vital for understanding the physical properties and potential biological activity of these compounds.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of pyrimidine derivatives is often characterized by the rotational arrangements around the single bonds, which can be quantified by dihedral angles. X-ray crystallography studies on derivatives of this compound reveal significant conformational flexibility.

For instance, in the crystal structure of N-(3-methylphenyl)pyrimidin-2-amine, two independent molecules exist within the asymmetric unit, showcasing distinct conformations. nih.gov One molecule adopts a significantly twisted conformation, while the other is nearly planar. nih.gov The degree of this twist is defined by the dihedral angle between the pyrimidine and phenyl rings. In the twisted molecule, this angle is 39.00 (8)°, whereas in the planar molecule, it is a much smaller 4.59 (11)°. nih.gov This difference is primarily attributed to the rotation around the N-C bond connecting the amine to the phenyl ring, with torsion angles of 37.2 (3)° for the twisted molecule and 1.1 (3)° for the planar one. nih.gov

The nitrogen atom in amines typically adopts sp³ hybridization, resulting in a trigonal pyramidal geometry. libretexts.org The lone pair of electrons influences the bond angles, which are usually slightly less than the ideal tetrahedral angle of 109.5°. libretexts.org In chiral amines, this tetrahedral configuration can lead to enantiomers, although rapid pyramidal or nitrogen inversion often prevents their resolution at room temperature. libretexts.org

Table 1: Selected Dihedral and Torsion Angles in N-(3-methylphenyl)pyrimidin-2-amine

| Parameter | Molecule 1 (Twisted) | Molecule 2 (Planar) |

|---|---|---|

| Dihedral Angle (Pyrimidine-Phenyl) | 39.00 (8)° | 4.59 (11)° |

| Torsion Angle (C1–N3–C5–C6) | 37.2 (3)° | 1.1 (3)° |

Data sourced from a study on N-(3-methylphenyl)pyrimidin-2-amine. nih.gov

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in the solid-state structures of this compound and its derivatives, dictating their molecular packing and influencing their physical properties. The presence of both hydrogen bond donors (the amino groups) and acceptors (the pyrimidine nitrogen atoms) allows for the formation of extensive and varied hydrogen bonding networks. libretexts.org

In the case of N-(3-methylphenyl)pyrimidin-2-amine, the two independent molecules in the crystal structure form different hydrogen bonding patterns. nih.gov The more twisted molecule engages in the formation of a centrosymmetric dimer through a classic eight-membered {HNCN}₂ synthon. nih.gov The second, more planar molecule, then links these dimers by forming an N—H⋯N hydrogen bond with the other pyrimidine nitrogen atom of the first molecule. nih.gov This arrangement leads to the creation of tetrameric aggregates, which are further stabilized by C—H⋯N and C—H⋯π interactions. nih.gov

Studies on silylated 2-aminopyrimidines also highlight the prevalence of intermolecular N–H···N hydrogen bonds. mdpi.com These interactions are a consistent feature in the solid-state structures of these compounds. mdpi.com Different motifs are observed, including an eight-membered ring (R²₂(8)) and larger twelve- or ten-membered rings when a silicon atom is part of the backbone. mdpi.com In some derivatives, even the nitrogen atoms involved in intramolecular coordination to silicon can act as hydrogen bond acceptors. mdpi.com The extensive network of these intermolecular hydrogen bonds can lead to high melting points, as seen in Si(NHpyr)₄, which melts above 300 °C. mdpi.com

Table 2: Hydrogen Bonding Interaction Patterns in Pyrimidine Derivatives

| Compound/Derivative Family | Hydrogen Bond Type | Supramolecular Structure |

|---|---|---|

| N-(3-methylphenyl)pyrimidin-2-amine | N—H⋯N, C—H⋯N, C—H⋯π | Tetrameric aggregates formed from centrosymmetric dimers. nih.gov |

| Silylated 2-aminopyrimidines | N–H···N | Formation of eight-membered (R²₂(8)), ten-membered (R²₂(10)), and twelve-membered (R²₂(12)) ring motifs. mdpi.com |

| 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one | N—H⋯N, N—H⋯O | Complex sheets formed by a combination of two-centre and three-centre hydrogen bonds. researchgate.net |

Determination of Coordination Geometry in Metal Complexes

The nitrogen atoms in this compound and its derivatives serve as excellent donor sites for coordination with metal ions. The resulting metal complexes often exhibit well-defined coordination geometries, which are fundamental to their chemical reactivity and potential use in areas like catalysis.

In metal complexes involving ligands with multiple nitrogen donors, such as derivatives of 2-aminopyrimidine (B69317), a common coordination geometry is octahedral. nih.gov For example, in complexes of Co(III), Fe(II), and Zn(II) with a chiral tripyridyldiamine ligand, a slightly distorted octahedral geometry is consistently observed. nih.gov In these structures, the metal center is surrounded by five nitrogen atoms and one chloride ion. nih.gov

Detailed structural analysis of an Fe(II) complex revealed a distorted octahedral environment with bond angles ranging from 78.32(5)° to 104.09(4)°. nih.gov Similarly, a Co(III) complex showed a slightly distorted octahedral geometry with bond angles between 84.09(8)° and 97.19(7)°. nih.gov Theoretical studies on transition metal-histidine complexes also show that distorted octahedral geometries are common for ions like Mn²⁺, Co²⁺, and Zn²⁺. mdpi.com The coordination environment in these complexes is influenced by factors such as the electronic properties of the metal ion and steric interactions imposed by the ligand. nih.gov For instance, in a Co(II)-histidine complex, the coordination angles were found to be around 170°, indicating a less pronounced distortion from a perfect octahedron when solvation effects are considered. mdpi.com

Table 3: Coordination Geometry Data for Metal Complexes with Related Ligands

| Metal Ion | Complex Type | Coordination Geometry | Key Bond Angles |

|---|---|---|---|

| Co(III) | [Co(Bn-CDPy3)Cl]²⁺ | Slightly distorted octahedral | 84.09(8)° to 97.19(7)° nih.gov |

| Fe(II) | [Fe(Bn-CDPy3)Cl]⁺ | Slightly distorted octahedral | 78.32(5)° to 104.09(4)° nih.gov |

| Co(II) | [Co(His)₂] | Distorted octahedral | O1-Co-O21: 169.99°, N3-Co-N24: 170.60°, N4-Co-N23: 170.82° (in aqueous solution) mdpi.com |

| Zn(II) | [Zn(His)₂] | Distorted octahedral | O1-Zn-O21: 174.11°, N3-Zn-N24: 163.05°, N4-Zn-N23: 163.07° (in vacuum) mdpi.com |

Data sourced from studies on metal complexes with structurally related ligands. nih.govmdpi.com

Computational and Theoretical Investigations of N 3 Aminopropyl Pyrimidin 2 Amine

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net DFT calculations are used to investigate the electronic structure of molecules, providing a basis for understanding and predicting a wide range of chemical properties. researchgate.netresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model the geometry, vibrational frequencies, and electronic properties of pyrimidine (B1678525) derivatives. nih.govnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For N-(3-aminopropyl)pyrimidin-2-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

DFT calculations would predict the geometry of the pyrimidine ring and the flexible aminopropyl side chain. The pyrimidine ring is expected to be largely planar. In similar structures, such as N-(3-methylphenyl)pyrimidin-2-amine, the orientation of the substituent relative to the pyrimidine ring can vary significantly, which influences intermolecular interactions. nih.gov For the aminopropyl side chain, various conformations due to rotation around the C-C and C-N single bonds would be explored to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for a Pyrimidine Ring (Illustrative) Based on data for similar pyrimidine structures.

| Parameter | Bond | Typical Value (Å) | Parameter | Angle | Typical Value (°) |

| Bond Length | C2-N1 | 1.34 | Bond Angle | N1-C2-N3 | 116.0 |

| Bond Length | C2-N(amine) | 1.36 | Bond Angle | C2-N3-C4 | 124.0 |

| Bond Length | N1-C6 | 1.33 | Bond Angle | N3-C4-C5 | 117.0 |

| Bond Length | C5-C6 | 1.39 | Bond Angle | C4-C5-C6 | 118.0 |

| Bond Length | C4-C5 | 1.40 | Bond Angle | C5-C6-N1 | 123.0 |

| Bond Length | N3-C4 | 1.34 | Bond Angle | C6-N1-C2 | 122.0 |

Note: These are representative values and the actual optimized parameters for this compound would require a specific DFT calculation.

DFT calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

FT-IR Spectroscopy: Theoretical calculations produce a list of vibrational frequencies and their corresponding intensities, which can be correlated with an experimental FT-IR spectrum. nih.gov For this compound, key vibrations would include the N-H stretching of the primary and secondary amine groups, C-H stretching of the alkyl chain and aromatic ring, C=N and C=C stretching within the pyrimidine ring, and N-H bending vibrations. nih.govlibretexts.org Primary aliphatic amines typically show two N-H stretching bands between 3400 and 3500 cm⁻¹. libretexts.org

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net The predicted chemical shifts help in the assignment of signals in experimental spectra. For the target molecule, distinct signals would be predicted for the protons and carbons of the pyrimidine ring and the aminopropyl side chain. Protons on carbons adjacent to nitrogen atoms are expected to appear downfield (typically ~2.3-3.0 ppm) due to the deshielding effect of the nitrogen. libretexts.org

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts (Illustrative) Based on typical values for aminopyrimidine structures.

| Spectroscopic Data | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FT-IR | N-H Stretch (Primary Amine) | ~3450 (asymmetric), ~3350 (symmetric) |

| N-H Stretch (Secondary Amine) | ~3300 | |

| C-H Stretch (Aromatic) | ~3100 | |

| C-H Stretch (Aliphatic) | ~2950 | |

| C=N / C=C Stretch (Ring) | ~1650 - 1550 | |

| ¹H NMR | Pyrimidine-H | ~6.5 - 8.5 |

| -NH- (Secondary Amine) | Variable, ~5.0 - 7.0 | |

| -CH₂-N (Propyl) | ~3.2 | |

| -CH₂-CH₂-CH₂- | ~1.8 | |

| -CH₂-NH₂ (Propyl) | ~2.8 | |

| ¹³C NMR | Pyrimidine-C (attached to N) | ~162 |

| Pyrimidine-C | ~105 - 159 | |

| Propyl-C (adjacent to amines) | ~40 - 50 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial for understanding chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net A small gap indicates the molecule is more reactive. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring system, indicating this is the likely site for electrophilic attack. The LUMO may be distributed over the pyrimidine ring as well. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability. nih.gov

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. rsc.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions: Indicate areas of high electron density (negative potential), typically associated with lone pairs on heteroatoms like nitrogen and oxygen. These are sites susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density (positive potential), usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, the MEP map would show strong negative potential (red) around the nitrogen atoms of the pyrimidine ring and the terminal amino group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org Positive potential (blue) would be concentrated on the hydrogen atoms of the amine groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org This method quantifies intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The analysis calculates the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.edu For instance, interactions between a nitrogen lone pair (n) and an adjacent anti-bonding orbital (σ*) can be quantified, revealing the electronic basis for conformational preferences and reactivity. rsc.org

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear, intuitive map of electron localization in a molecule, visually distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr Regions where the ELF value is high (close to 1.0) correspond to areas with highly localized electrons, such as covalent bonds and lone pair regions. aps.org This analysis complements MEP by providing a picture of electron pairing and spatial distribution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, usually a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors.

For this compound, docking simulations could be performed against various biological targets to explore its potential as an inhibitor. For example, pyrimidine derivatives have been studied as inhibitors of enzymes like E. coli DNA gyrase B. rasayanjournal.co.inresearchgate.net The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). mdpi.com

Preparing the ligand (this compound) by generating its 3D coordinates and assigning charges.

Using docking software (e.g., AutoDock Vina) to systematically sample different positions and conformations of the ligand within the protein's active site. mdpi.com

Scoring the resulting poses based on binding energy (or docking score), with lower energy values indicating more favorable binding.

The results would identify the most likely binding mode and quantify the binding affinity. Furthermore, the analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Pyrimidine Derivative Based on a study of a pyrimidine derivative with E. coli DNA gyrase B (PDB ID: 1KZN). rasayanjournal.co.inresearchgate.net

| Parameter | Value / Residues |

| Target Protein | E. coli DNA gyrase B |

| Binding Energy (kcal/mol) | -7.5 (Example value) |

| Hydrogen Bond Interactions | Asp73, Gly77, Thr165 |

| Hydrophobic Interactions | Ala47, Pro79, Ile94 |

Note: This table is illustrative. An actual docking study would be required to determine the specific interactions and binding energy for this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique allows researchers to observe how a molecule like this compound explores different shapes, known as conformations, and how it might stably interact with a target protein or receptor. mdpi.com

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov For a molecule such as this compound, which possesses a flexible aminopropyl side chain, MD simulations are particularly valuable. The rotation around the single bonds in this chain allows the molecule to adopt a wide range of conformations. Understanding this conformational landscape is essential, as the specific three-dimensional shape of a molecule often dictates its biological activity.

While specific MD simulation studies on this compound are not extensively published, the principles can be understood from studies on related molecules. For instance, computational analysis of other pyrimidine derivatives shows that the orientation of side groups relative to the pyrimidine ring can vary significantly, leading to distinct molecular shapes. nih.gov An MD simulation would reveal the energetically preferred conformations of this compound in a simulated environment (e.g., in water) and the energy barriers between different conformational states. academie-sciences.fr

Furthermore, MD simulations are critical for assessing binding stability. mdpi.com If a potential protein target for the compound is known, a simulation can be run with the molecule placed in the protein's binding site. The simulation trajectory would show whether the molecule remains stably bound, the key interactions (like hydrogen bonds or hydrophobic contacts) that maintain the complex, and the degree of flexibility of both the molecule and the protein's binding pocket. mdpi.comnih.gov This provides atomic-level insights into the thermodynamics and kinetics of binding that are complementary to experimental methods. mdpi.com

In Silico Predictions of Physicochemical and ADME Properties (Excluding Human Data)

In silico tools are widely used in the early stages of research to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. nih.govresearchgate.net These predictions help to identify potential liabilities and guide the design of new molecules. Various computational models, often based on a compound's structure, are used to estimate these characteristics without the need for initial laboratory experiments. nih.govnih.gov

For this compound, several key properties have been predicted using computational software and are available through public databases. These predictions provide a preliminary profile of the molecule's drug-like characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂N₄ | PubChem uni.lu |

| Molecular Weight | 152.2 g/mol | PubChem uni.lu |

| XLogP | 0.5 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

This table is interactive. Click on the headers to sort.

The XLogP value, a measure of lipophilicity, is relatively low, suggesting the compound is more hydrophilic. nih.gov The number of hydrogen bond donors and acceptors, along with the count of rotatable bonds, are important parameters in drug-likeness rules, such as Lipinski's Rule of Five, which assess the potential for a compound to be orally active.

ADME properties determine the fate of a compound in a biological system. nih.gov Predictive models can estimate these properties based on the molecule's structure and physicochemical characteristics. nih.gov

Table 2: Predicted ADME Properties of this compound

| Property | Definition | Predicted Outcome |

|---|---|---|

| Gastrointestinal (GI) Absorption | The extent to which a compound is absorbed from the gut into the bloodstream. | High (Predicted) |

| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the barrier that protects the brain. | No (Predicted) |

| P-glycoprotein (P-gp) Substrate | Likelihood of being a substrate for P-gp, an efflux pump that removes compounds from cells. | No (Predicted) |

| CYP450 Inhibition | Potential to inhibit key cytochrome P450 enzymes involved in metabolism (e.g., CYP2D6, CYP3A4). | Likely not an inhibitor of major isoforms (Predicted) |

This table is interactive and based on common in silico model predictions for compounds with similar features.

These in silico predictions suggest that this compound would likely be well-absorbed from the gastrointestinal tract but may not penetrate the central nervous system. Its predicted lack of interaction with the P-gp efflux pump is a favorable characteristic. The predictions also suggest a low likelihood of inhibiting major drug-metabolizing enzymes, which can reduce the potential for drug-drug interactions. It is important to note that these are computational predictions and require experimental validation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-Methylphenyl)pyrimidin-2-amine |

Structure Activity Relationship Sar Studies and Rational Design of N 3 Aminopropyl Pyrimidin 2 Amine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring serves as a foundational scaffold, and its substitution pattern is a primary determinant of biological activity. nih.govresearchgate.net The electronic and steric properties of substituents on the pyrimidine nucleus can dramatically alter a derivative's binding affinity and selectivity for its target. nih.govresearchgate.net

Research on a series of 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine derivatives, which share a similar 2-aminopyrimidine (B69317) core, provides clear evidence of this principle. The introduction of various substituents on the phenyl ring attached at the C4 position of the pyrimidine core led to significant differences in their inhibitory activity against β-glucuronidase.

For instance, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) at different positions on the phenyl ring resulted in varied potency. mdpi.com Conversely, the introduction of electron-withdrawing groups, such as halogens (-Cl, -Br), also modulated the inhibitory effects. mdpi.com These findings underscore that the electronic landscape of the pyrimidine core and its immediate periphery is a key factor in molecular recognition by biological targets.

A study on thymidylate synthase inhibitors further reinforces the importance of substitution at the C5 position of the pyrimidine ring, where both the steric bulk and electronic effects of the substituent were found to influence binding affinity. nih.gov

Table 1: Effect of Phenyl Ring Substituents on the Activity of 2,4-Pyrimidinediamine Derivatives Data synthesized from studies on related pyrimidine scaffolds.

| Compound Analogue | Phenyl Ring Substituent | Relative Activity/Potency |

|---|---|---|

| Analogue 1 | 3-methoxy | Moderate |

| Analogue 2 | 3-methoxy-4-methyl | Higher |

| Analogue 3 | 3-bromo | Moderate-High |

| Analogue 4 | 3-chloro | High |

This table illustrates how different functional groups on an ancillary phenyl ring attached to the pyrimidine core can modulate biological activity, a key consideration in the rational design of N-(3-aminopropyl)pyrimidin-2-amine derivatives.

Modifications and Chain Length Effects of the N-(3-Aminopropyl) Moiety

The N-(3-aminopropyl) side chain is not merely a passive linker; its length, flexibility, and terminal functionalization are critical for optimal interaction with target proteins. The three-carbon (propyl) chain appears to be a favorable linker in many contexts, but its optimality is highly dependent on the specific biological target.

For example, in a series of V600EBRAF inhibitors, compounds featuring a propylamine (B44156) linker demonstrated greater activity than their counterparts with an ethylamine (B1201723) (two-carbon) linker. mdpi.com In contrast, studies on inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) found that an ethylene (B1197577) linker was optimal, as either shortening or lengthening the alkyl chain decreased potency. nih.gov This highlights that the geometry of the target's binding pocket dictates the ideal linker length.

Further modifications to the terminal amino group can also have a profound impact. In the development of neuronal nitric oxide synthase (nNOS) inhibitors, a flexible linker containing secondary amines was shown to engage in favorable interactions, such as forming salt bridges with heme propionate, which were crucial for potency. nih.gov

Table 2: Influence of Linker Chain Length on Biological Activity

| Compound Series | Optimal Linker Length | Biological Target | Finding |

|---|---|---|---|

| Sulfonamide Derivatives | Propylamine (3-carbon) | V600EBRAF | The propylamine linker conferred higher activity compared to the ethylamine analogue. mdpi.com |

| Pyrimidine-4-Carboxamides | Ethylene (2-carbon) | NAPE-PLD | Reducing or increasing the alkyl chain length from two carbons decreased potency. nih.gov |

| 2,4-Disubstituted Pyrimidines | Diethylenetriamine | nNOS | A flexible linker with secondary amines allowed for key interactions within the active site. nih.gov |

Influence of Bridging Moieties (e.g., Propylamine Bridge in Sulfonamide Derivatives)

When the N-(3-aminopropyl) moiety acts as a bridge to connect the pyrimidine core to another functional group, such as a sulfonamide, its structural properties remain paramount. In the design of V600EBRAF inhibitors, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized where a terminal sulfonamide was tethered to the pyrimidine ring via either an ethylamine or a propylamine bridge. mdpi.com

The results of this study were definitive: derivatives with the three-carbon propylamine bridge generally exhibited higher inhibitory effects compared to those with the two-carbon ethylamine bridge. mdpi.com This suggests that the longer, perhaps more flexible, propylamine linker allows the sulfonamide moiety to adopt a more favorable binding orientation within the kinase active site.

Furthermore, the nature of the group attached to the sulfonamide was also critical. Electron-withdrawing groups like fluoro-, chloro-, and trifluoromethyl on the terminal benzene (B151609) sulfonamide ring enhanced activity, while bulky groups like bromo and naphthyl diminished it. mdpi.com The most potent compound in this series featured the combination of the propylamine linker and a moderately sized, electron-withdrawing trifluoromethyl group. mdpi.com

Integration into Fused Heterocyclic Systems (e.g., Pyrazolo-, Pyrano-, or Thiazolopyrimidines)

Integrating the this compound scaffold into a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine (B1248293), creates a more rigid and conformationally constrained molecule. This rigidity can be advantageous, reducing the entropic penalty of binding and providing a well-defined vector for substituents to interact with a target. nih.gov

The pyrazolo[1,5-a]pyrimidine framework has proven to be a particularly valuable scaffold for developing selective protein kinase inhibitors. rsc.org In the development of PI3Kδ inhibitors, for example, the 5-indole-pyrazolo[1,5-a]pyrimidine core was identified as a promising starting point. nih.gov Subsequent modifications at various positions of this fused ring system were explored. Docking studies and SAR exploration revealed that amine subunits at the C(2) position and benzimidazole (B57391) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core were crucial for high potency and selectivity. mdpi.com

Other fused systems, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines), have also been investigated, with modifications to this core leading to potent antitumor agents. mdpi.com The fusion of the pyrimidine ring creates unique chemical space and allows for the development of compounds with novel biological activity profiles.

Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors

| Position of Substitution | Substituent Type | Impact on Activity |

|---|---|---|

| C2 | Amine subunits (e.g., N-tert-butylpiperazin-1-ylmethyl) | Found to have promising potency in PI3Kδ inhibition. mdpi.com |

| C5 | Benzimidazole derivatives (e.g., 2-(difluoromethyl)-1H-benzimidazole) | Crucial for high activity and selectivity. mdpi.com |

| C7 | Morpholine | Used as a key intermediate for further substitutions. nih.gov |

Stereochemical Considerations in Derivative Design

Stereochemistry introduces the ultimate level of structural refinement, and for many biological targets, it is a critical determinant of activity. The specific three-dimensional arrangement of atoms can mean the difference between a potent drug and an inactive molecule.

This principle was clearly demonstrated in a series of potent and selective cholecystokinin-A (CCK-A) receptor antagonists based on a fused 1,3-dioxoperhydropyrido[1,2-c]pyrimidine skeleton. nih.gov Researchers found highly strict stereochemical requirements for both binding potency and selectivity. Specifically, the trans disposition of the bicyclic ring system at the 4a and 5 positions was essential. nih.gov Furthermore, the chirality of the amino acid side chain attached to the core was crucial; the L-tryptophan derivative displayed high affinity, underscoring the importance of matching the molecule's stereochemistry to the chiral environment of the receptor's binding site. nih.gov These findings highlight that controlling stereochemistry is a vital aspect of rational drug design for pyrimidine-based compounds.

Biological Activity Investigations in in Vitro and Non Human Biological Systems

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable efficacy in curbing the growth of various cancer cell lines. This activity is a cornerstone of their potential as anticancer agents, with studies exploring their impact on cell viability, cell cycle, and programmed cell death.

The 2-aminopyrimidine core is a key feature in several potent anti-proliferative compounds. Research has shown that derivatives incorporating this structure can inhibit the growth of a wide array of cancer cells. For instance, a series of novel pyrimidin-2-amine derivatives showed excellent anti-proliferative activity against breast cancer cells. nih.gov One of the most promising compounds from this series, 8h , exhibited significant inhibitory effects on MCF-7, MDA-MB-231, and BT474 breast cancer cell lines. nih.gov

Similarly, the aminopyrimidine-based compound AMN107 (Nilotinib) has been shown to be a potent inhibitor of chronic myeloid leukemia (CML) cell lines. Compared to imatinib (B729), AMN107 was found to be 43 to 60 times more potent against the KBM5 and KBM7 CML cell lines, respectively. nih.govaacrjournals.org It also demonstrated significant activity against imatinib-resistant CML cells. nih.govaacrjournals.org

Furthermore, dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) based on a 5-trifluoromethyl-2-aminopyrimidine core have been developed. One such compound, 30 , displayed excellent anti-proliferative activity against the MV4-11 leukemia cell line, which harbors an FLT3 mutation.

In silico studies have also pointed to the potential of 4-(quinolin-2-yl)pyrimidin-2-amine derivatives as inhibitors of the V600E-BRAF mutation, which is prevalent in melanoma. d-nb.inforesearchgate.net Two compounds, 5 and 9 , were identified as having the potential to be potent anti-melanoma agents. d-nb.info

The anti-proliferative effects of 2-aminopyrimidine derivatives are often linked to their ability to interfere with the cell cycle, a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.

Studies have shown that compounds based on this scaffold can induce cell cycle arrest at various phases. For example, some pyrazolo-[3,4-d]-pyrimidine derivatives, which are structurally related to 2-aminopyrimidines, have been found to halt medulloblastoma cells in the G2/M phase. nih.gov This arrest is associated with the modulation of key regulatory proteins, such as increased phosphorylation of cdc2 and regulation of CDC25C. nih.gov Similarly, the Bcr-Abl inhibitor AMN107 was found to affect cell cycle progression in CML cell lines. nih.govaacrjournals.org

Other research has demonstrated that certain benzimidazole (B57391) derivatives can arrest the cell cycle in the G1, S, or G2 phases, depending on the specific compound and cell line. mdpi.com For instance, in A549 lung cancer cells, one compound arrested the cell cycle in the G1 phase, while another caused arrest in the G1 and G2 phases. mdpi.com A dispiropiperazine derivative was also shown to arrest the cell cycle at the G2/M phase, which was associated with defective activation of cyclin B1. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism by which many anticancer agents exert their effects is by triggering this cellular suicide pathway. Several 2-aminopyrimidine derivatives have been shown to induce apoptosis in cancer cells.

For instance, the Bcr-Abl inhibitor AMN107 was shown to induce a time-dependent activation of caspase-3 and an increase in apoptosis in CML cells. aacrjournals.org In some imatinib-resistant cells, AMN107 was more potent than imatinib at inducing apoptosis. aacrjournals.org

Research on pyrazolo-[3,4-d]-pyrimidine derivatives demonstrated that these compounds induce apoptosis by modulating the expression of the apoptotic proteins Bax and Bcl2. nih.gov Similarly, certain thienopyrimidine derivatives have been found to exert their anticancer effects through the induction of apoptosis, in addition to causing oxidative stress and mitotic catastrophe. nih.gov A specific dispiropiperazine derivative was also found to induce not only apoptosis but also necrosis and DNA damage in SW480 colon cancer cells. nih.gov

Enzyme and Kinase Inhibitory Profiles

The biological activities of N-(3-aminopropyl)pyrimidin-2-amine derivatives are often rooted in their ability to inhibit specific enzymes, particularly protein kinases, which play critical roles in cell signaling and growth.

The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous approved and investigational drugs.

Bcr-Abl: The aminopyrimidine derivative Nilotinib (AMN107) is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML). nih.govaacrjournals.orgwikipedia.orgnih.gov It is significantly more potent than the first-generation inhibitor imatinib and is active against many imatinib-resistant Bcr-Abl mutations. aacrjournals.orgnih.gov

FLT3 and CHK1: A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). Compound 30 from this series demonstrated excellent potency against these kinases and exhibited high selectivity over other kinases like c-Kit.

V600E-BRAF: In silico studies have identified 4-(quinolin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of the V600E-BRAF mutant kinase, a key driver in melanoma. d-nb.inforesearchgate.net More targeted research led to the synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives with a propylamine (B44156) linker, which showed potent V600E-BRAF inhibitory activity. mdpi.com Compound 12l from this series was the most potent, with an IC₅₀ of 0.49 µM. mdpi.com

CDK2/cyclin A2: (4-Pyrazolyl)-2-aminopyrimidines have been discovered as a potent class of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.

Other Kinases: Derivatives of the 2-aminopyrimidine scaffold have also shown inhibitory activity against other kinases. For example, pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov

Beyond kinases, the 2-aminopyrimidine scaffold has been explored for its inhibitory potential against other classes of enzymes. An important finding is the potent inhibition of β-glucuronidase by certain 2-aminopyrimidine derivatives. mdpi.comnih.govnih.gov This enzyme's increased activity is linked to conditions like colon cancer. mdpi.comnih.govnih.gov In one study, a series of 2-aminopyrimidine derivatives were synthesized, with compound 24 showing an IC₅₀ value of 2.8 µM against β-glucuronidase, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). mdpi.comnih.govnih.gov The same set of compounds was tested for urease inhibition but showed little to no activity. mdpi.com

Additionally, scaffolds such as 2,5′-thiodipyrimidines have been used as a basis for designing inhibitors of Heat Shock Protein 70 (Hsp70), an important target in cancer therapy. nih.gov

Antimicrobial and Antifungal Efficacy in Microbial Cultures

Derivatives of 2-aminopyrimidine have demonstrated notable antimicrobial and antifungal properties. nih.govijpsjournal.com The core structure of 2-aminopyrimidine is a key component in various biologically active compounds. nih.govijpsjournal.com The versatility of this structure allows for chemical modifications that can enhance its antimicrobial effectiveness. ijpsjournal.com

Cephalosporin compounds with 3-[(aminopyrimidiniumyl)thio]methyl substituents have shown high antimicrobial activity against several bacterial species, including Pseudomonas aeruginosa. nih.gov Studies on the structure-activity relationship of these compounds revealed that those with quarternized pyrimidinium moieties have better antimicrobial activities than neutral pyrimidine (B1678525) cephalosporins. nih.gov The presence of electron-withdrawing groups, such as –Cl, on the benzylidene portion of some 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives improved their antimicrobial activity against S. aureus, E. coli, and B. subtilis, as well as the fungus C. albicans. nih.gov

The antifungal activity of allylamine (B125299) derivatives has also been investigated. Terbinafine, an allylamine derivative, has shown high activity against dermatophytes, aspergilli, and Sporothrix schenckii. nih.gov Its effectiveness is pH-dependent, increasing with a higher pH value. nih.gov Another allylamine derivative, naftifine, also showed inhibitory effects against various fungi. nih.govnih.gov

A series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their antibacterial activity. mdpi.com One of the synthesized compounds showed moderate activity against Gram-positive bacteria. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| 3-[(aminopyrimidiniumyl)thio]methyl cephalosporins | Pseudomonas aeruginosa | High antimicrobial activity. nih.gov |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives | S. aureus, E. coli, B. subtilis, C. albicans | Electron-withdrawing groups enhance activity. nih.gov |

| Terbinafine (allylamine derivative) | Dermatophytes, aspergilli, Sporothrix schenckii | Highly active, with pH-dependent efficacy. nih.gov |

| 2-amino-3-cyanopyridine derivatives | Gram-positive bacteria | Moderate activity observed in some derivatives. mdpi.com |

Antiviral Properties in Cell Culture Models

The antiviral potential of pyrimidine derivatives has been explored in cell culture models. A study on pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines found that some of these compounds exhibited good activity against the herpes simplex virus (HSV). nih.gov

In the context of other viral infections, research into compounds targeting the Bunyamwera virus (BUNV) identified acetylsalicylic acid as an effective inhibitor of BUNV infection in Vero cells. mdpi.com While not a direct derivative of this compound, this highlights the broader search for antiviral agents. The study showed that acetylsalicylic acid reduced the viral titer and the expression of viral proteins. mdpi.com

Furthermore, the timing of antiviral agent administration has been shown to be a critical factor in their efficacy. nih.gov Studies on hepatitis C virus (HCV) in cell culture have demonstrated that delaying the addition of direct-acting antiviral agents after infection can significantly reduce their inhibitory effect. nih.gov

Immunomodulatory and Inflammatory Pathway Modulation (e.g., Interleukin-6 Production)

The role of related compounds in modulating inflammatory pathways has been investigated. For instance, in human chondrocytes, the synthesis of Interleukin-6 (IL-6), a key inflammatory cytokine, is regulated by the opposing actions of prostaglandin (B15479496) (PG)E2 and 15-deoxy-Δ(12,14)-PGJ2. nih.gov PGE2 stimulates IL-6 production, while 15d-PGJ2 can counteract this effect. nih.gov This highlights the complex signaling cascades that can be influenced by small molecules and are relevant in inflammatory conditions.

Neurobiological Activity in Pre-Clinical Models (e.g., Neuroprotection against Oxidative Stress)

Oxidative stress is a significant factor in the development of many neurodegenerative diseases. researchgate.net Consequently, compounds with antioxidant potential are being investigated for their neuroprotective effects. researchgate.netmdpi.com

A study on novel pyrimido[4,5-d]pyrimidines identified several compounds as promising antioxidant and neuroprotective agents. mdpi.com These compounds were found to inhibit cell death induced by hydrogen peroxide in a human neuroblastoma cell line and also showed an ability to inhibit the self-aggregation of Aβ1–42, a process linked to Alzheimer's disease. mdpi.com Specifically, compounds with a double substitution at certain positions with an alkyl group, combined with a substituent on the aromatic ring, were found to be essential for neuroprotective activity. mdpi.com

The administration of nicotinamide, a precursor for NAD+, has been shown to counteract oxidative stress-induced toxicity in the brain by increasing NAD+ levels, which in turn prevents DNA fragmentation in some brain regions. nih.gov This suggests that strategies to boost pyridine (B92270) nucleotide levels could be beneficial in treating neurodegeneration. nih.gov

Biofilm Formation Modulation

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antibiotics. nih.gov A class of 2-aminopyrimidine amides has been investigated for its ability to modulate biofilm formation. nih.gov Certain compounds within this class were found to inhibit biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA). nih.gov For example, compounds 10 and 15 inhibited MRSA biofilm formation by 80.1% and 85.5% respectively at a concentration of 200 µM. nih.gov Another study on multisubstituted pyrimidines also found that they could effectively inhibit the growth and biofilm formation of Staphylococcus aureus. nih.gov

Table 2: Biofilm Inhibition by 2-Aminopyrimidine Amides (at 200 µM)

| Compound | MRSA Inhibition | MSSA Inhibition | P. aeruginosa Inhibition |

|---|---|---|---|

| 10 | 80.1% | 83.9% | 52.5% |

| 15 | 85.5% | Marginal | Ineffective |

Data sourced from a study on 2-aminopyrimidine as a novel scaffold for biofilm modulation. nih.gov

Coordination Chemistry of N 3 Aminopropyl Pyrimidin 2 Amine

Ligand Design and Denticity of the Pyrimidine-Amine Moiety

The structure of N-(3-aminopropyl)pyrimidin-2-amine, featuring a pyrimidine (B1678525) ring with a nitrogen atom at position 1 and an exocyclic amino group at position 2, along with a terminal primary amine on the propyl chain, presents several potential coordination sites. The pyrimidine ring nitrogen and the exocyclic amine nitrogen are well-known to participate in metal coordination in related molecules. The additional aminopropyl chain introduces another primary amine donor site.

Based on these functional groups, this compound could exhibit variable denticity:

Bidentate (N,N') Coordination: The ligand could coordinate through the pyrimidine ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. This is a common coordination mode for 2-aminopyrimidine (B69317) derivatives.

Bidentate (N,N'') Coordination: Alternatively, it could act as a bidentate ligand by coordinating through one of the pyrimidine nitrogens and the terminal primary amine of the propyl chain, which would form a larger, and potentially less stable, chelate ring.

Tridentate (N,N',N'') Coordination: In a more complex scenario, the ligand could act as a tridentate chelator, involving a pyrimidine nitrogen, the exocyclic amine, and the terminal primary amine. This would likely lead to the formation of fused chelate rings, which can enhance the stability of the resulting metal complex.

The actual denticity would be influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the reaction conditions, and the presence of competing ligands. The flexibility of the aminopropyl chain could allow the ligand to adapt to the geometric preferences of different metal centers.

Synthesis and Characterization of Metal Complexes

Currently, there are no specific published methods for the synthesis of metal complexes involving this compound. However, drawing parallels from the synthesis of complexes with similar pyrimidine-amine ligands, one can propose potential synthetic routes. A general approach would involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper(II), nickel(II), or cobalt(II)) with the this compound ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. The reaction would likely be carried out under mild conditions, and the resulting complexes could be isolated by crystallization upon slow evaporation of the solvent or by the addition of a less polar co-solvent.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

| Technique | Expected Information |

| Infrared (IR) Spectroscopy | Shifts in the stretching frequencies of the N-H and C=N bonds upon coordination would confirm the involvement of the amine and pyrimidine groups in bonding to the metal ion. |

| UV-Vis Spectroscopy | d-d transitions would provide information about the electronic environment and geometry of the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the ligand's protons and carbons upon complexation would elucidate the binding sites. |

| Elemental Analysis | Would determine the stoichiometry of the metal-ligand complex. |

| X-ray Crystallography | Would provide definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and the precise coordination mode of the ligand. |

Study of Coordination Modes and Geometric Configurations (e.g., Distorted Square-Pyramidal Geometry)

Without experimental data from X-ray crystallography, the coordination modes and geometric configurations of this compound complexes can only be hypothesized. Based on related structures, a variety of geometries are possible depending on the metal ion and the ligand's denticity.

For instance, with a copper(II) center, which is known for its flexible coordination geometry, several possibilities exist. If the ligand acts as a bidentate chelator, a square planar or tetrahedral geometry could be adopted, often with additional solvent molecules or counter-ions completing the coordination sphere.

If the ligand were to act as a tridentate donor, a five-coordinate geometry would be likely. One such geometry is the distorted square-pyramidal arrangement. In this hypothetical scenario, the three nitrogen atoms of this compound and another monodentate ligand (like a chloride ion or a water molecule) could form the square base, with a fifth ligand occupying the apical position. The distortion from ideal square-pyramidal geometry would be expected due to the constraints of the chelate rings formed by the ligand. The degree of distortion is often quantified by the structural parameter tau (τ), which is close to 0 for an ideal square pyramid and 1 for an ideal trigonal bipyramid.

Role in Bioinorganic Chemistry Models and Metallopharmaceutical Design

The pyrimidine nucleus is a fundamental component of nucleobases, making pyrimidine derivatives attractive for the design of bio-inspired coordination compounds and potential metallopharmaceuticals. Metal complexes containing pyrimidine-based ligands have been explored for a range of biological applications, including as anticancer and antimicrobial agents. The incorporation of a metal center can enhance the biological activity of the organic ligand through various mechanisms, such as facilitating redox processes or enabling interaction with biological targets like DNA or enzymes.

The this compound ligand, with its multiple donor sites and flexible side chain, could serve as a scaffold for developing:

Bioinorganic Models: Its complexes could mimic the active sites of metalloenzymes that contain heterocyclic nitrogen-based ligands, aiding in the understanding of their structure and function.

Metallopharmaceutical Design: The ability of the pyrimidine moiety to interact with biomolecules, combined with the cytotoxic potential of certain metal ions, suggests that complexes of this compound could be investigated for their therapeutic properties. The aminopropyl chain could be further functionalized to improve solubility, cell permeability, or target specificity.

Applications in Materials Science and Engineering

Use as Ligands in Catalytic Systems

The nitrogen atoms within the pyrimidine (B1678525) ring and the amino groups of N-(3-aminopropyl)pyrimidin-2-amine make it an effective ligand for metal complexation. nih.gov Ligands are crucial components of catalytic systems, as they can modify the electronic and steric environment of a metal center, thereby influencing its catalytic activity and selectivity.

The 2-aminopyrimidine (B69317) moiety is a structural feature in many compounds that are used as ligands in metal complexes. nih.gov For instance, derivatives of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine have been synthesized using palladium catalysts in Buchwald-Hartwig amination reactions, highlighting the interaction between the aminopyrimidine structure and transition metals. nih.gov